1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine
Overview
Description
1-Benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP belongs to the class of piperazine derivatives and has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine involves the inhibition of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. By inhibiting mGluR5, this compound has been found to modulate the release of neurotransmitters, including glutamate and dopamine, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, leading to the observed therapeutic effects. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine has several advantages for lab experiments. It is readily available and has been optimized for high yield and purity. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It exhibits poor solubility in water, making it difficult to administer in vivo. Additionally, this compound may exhibit off-target effects, leading to potential side effects.
Future Directions
There are several future directions for research related to 1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine. One potential direction is to study the effects of this compound on other neurological disorders, including Parkinson's disease and epilepsy. Additionally, further research is needed to optimize the administration of this compound in vivo, potentially through the development of novel delivery methods. Finally, future research could focus on the development of this compound derivatives with improved solubility and reduced off-target effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits significant biological activity and has been found to be effective against cancer cells and neurological disorders. This compound's mechanism of action involves the inhibition of mGluR5, leading to the observed therapeutic effects. While this compound has several advantages for lab experiments, it also has some limitations, including poor solubility and potential off-target effects. Future research could focus on studying the effects of this compound on other neurological disorders and developing novel delivery methods.
Scientific Research Applications
1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells, particularly in breast and lung cancer. This compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, this compound has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-ethoxy-3-methoxyphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-3-25-19-10-9-18(15-20(19)24-2)21(26)23-13-11-22(12-14-23)16-17-7-5-4-6-8-17/h4-10,15H,3,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDEXLRVYFKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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